L-663581

Description

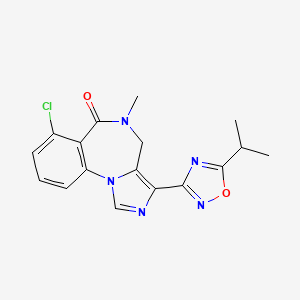

Structure

3D Structure

Properties

CAS No. |

122384-14-9 |

|---|---|

Molecular Formula |

C17H16ClN5O2 |

Molecular Weight |

357.8 g/mol |

IUPAC Name |

7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C17H16ClN5O2/c1-9(2)16-20-15(21-25-16)14-12-7-22(3)17(24)13-10(18)5-4-6-11(13)23(12)8-19-14/h4-6,8-9H,7H2,1-3H3 |

InChI Key |

SEWXZWMBVGJJPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C |

Appearance |

Solid powder |

Other CAS No. |

122384-14-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-chloro-5,6-dihydro-5-methyl-6-oxo-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-4H-imidazo(1,5a)(1,4)benzodiazepine FG 8205 FG-8205 L 663581 L-663581 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of L-663,581

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-663,581, also known as FG 8205, is an investigational compound that has been characterized as a partial agonist of the benzodiazepine (BZD) receptor. Contrary to initial hypotheses suggested by broad-based query structures, L-663,581 does not function as a farnesyl-protein transferase inhibitor. Its primary mechanism of action is the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, resulting in a distinct pharmacological profile compared to full BZD agonists like diazepam. This guide provides a comprehensive overview of the core mechanism of action of L-663,581, including its binding characteristics, downstream signaling effects, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Partial Agonism at the Benzodiazepine Receptor

L-663,581 exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, which is an allosteric site distinct from the GABA binding site.[1] As a partial agonist, L-663,581 enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, but to a lesser degree than full agonists.[2] This modulation increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability.[1]

The partial agonism of L-663,581 is a key feature of its mechanism. While full agonists produce a maximal response, partial agonists have lower intrinsic efficacy, resulting in a submaximal effect even at saturating concentrations.[2] This property is thought to contribute to a pharmacological profile with a potentially improved side-effect profile, such as reduced sedation and motor impairment, compared to full agonists.[2]

Signaling Pathway

The binding of L-663,581 to the benzodiazepine site on the GABA-A receptor potentiates the inhibitory effect of GABA. This leads to an increased influx of chloride ions through the receptor's ion channel, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

References

FG-8205: A Technical Guide to its GABAA Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

FG-8205, an imidazobenzodiazepine derivative, demonstrates a distinct profile as a partial agonist at γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides a comprehensive overview of the subtype selectivity of FG-8205, focusing on its interaction with different α subunits of the GABAA receptor. The document details its binding affinity and functional efficacy, presenting quantitative data in structured tables for comparative analysis. Furthermore, it outlines the experimental methodologies employed for the characterization of this compound and illustrates the relevant signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a core resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system, are pentameric ligand-gated ion channels. The diversity of their subunit composition, particularly the α subunit (α1-α6), gives rise to a variety of receptor subtypes with distinct pharmacological properties. This heterogeneity allows for the development of subtype-selective modulators with the potential for more targeted therapeutic effects and reduced side effects. FG-8205 has been identified as a partial agonist at the benzodiazepine binding site of GABAA receptors, exhibiting a degree of selectivity for the α1-containing subtype.[1] This characteristic suggests a potential for therapeutic applications requiring nuanced modulation of GABAergic signaling, such as anxiolytic and anticonvulsant effects with a reduced sedative profile.[2]

Quantitative Data: Binding Affinity and Functional Efficacy

The subtype selectivity of FG-8205 is primarily defined by its binding affinity (Ki) and its functional efficacy (potentiation of GABA-induced currents) at different GABAA receptor α subunits.

Table 1: Binding Affinity of FG-8205 at GABAA Receptors

| Receptor Composition | Radioligand | Tissue/System | Ki (nM) | Reference |

| GABAA (unspecified) | [3H]-Flumazenil | Human (cloned) | 1.16 | [3] |

| GABAA (unspecified) | [3H]-Flumazenil | Rat Cortical Membranes | 3.3 | [2] |

Table 2: Functional Efficacy of FG-8205 at GABAA Receptor Subtypes

| Receptor Subtype | Agonist | System | Efficacy (% of full agonist) | Reference |

| α1β1γ2L | Flunitrazepam | Xenopus Oocytes | ~60% | [4] |

| α3β1γ2L | Flunitrazepam | Xenopus Oocytes | ~60% | [4] |

Note: A full agonist, such as flunitrazepam, is considered to have 100% efficacy.

Experimental Protocols

The characterization of FG-8205's interaction with GABAA receptors involves several key experimental techniques.

Radioligand Binding Assay ([3H]-Flumazenil Displacement)

This assay is employed to determine the binding affinity of FG-8205 to the benzodiazepine site of GABAA receptors.

Methodology:

-

Membrane Preparation: Cerebral cortex from rats is homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous GABA and other interfering substances.

-

Incubation: A specific concentration of [3H]-Flumazenil (a radiolabeled benzodiazepine antagonist) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (FG-8205).

-

Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved through rapid vacuum filtration using glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of FG-8205 that inhibits 50% of the specific binding of [3H]-Flumazenil (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional effects of FG-8205 on GABA-induced chloride currents in specific GABAA receptor subtypes.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with a mixture of complementary RNAs (cRNAs) encoding the desired α, β, and γ subunits of the GABAA receptor.

-

Incubation: Injected oocytes are incubated for several days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with a recording solution.

-

Drug Application: GABA is applied to the oocyte to elicit a baseline chloride current. Subsequently, GABA is co-applied with varying concentrations of FG-8205 to measure its modulatory effect on the GABA-induced current.

-

Data Analysis: The potentiation of the GABA-induced current by FG-8205 is quantified and dose-response curves are generated to determine the EC50 and maximal efficacy.

Signaling Pathway

FG-8205, as a positive allosteric modulator of GABAA receptors, enhances the effect of GABA. The binding of GABA to its receptor opens an intrinsic chloride ion (Cl-) channel, leading to an influx of Cl- into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. FG-8205 binds to the benzodiazepine site, a distinct allosteric site, and increases the frequency of channel opening in the presence of GABA, thereby potentiating the inhibitory signal.

Conclusion

FG-8205 is a partial agonist at GABAA receptors with a preferential, albeit slight, selectivity for the α1 subunit. Its pharmacological profile, characterized by anxiolytic and anticonvulsant properties with minimal sedative effects, highlights the potential of developing subtype-selective GABAA receptor modulators for targeted therapeutic interventions. Further research is warranted to fully elucidate the binding and functional efficacy of FG-8205 across a broader range of GABAA receptor subtypes to better understand its therapeutic potential and mechanism of action.

References

- 1. INSIGHTS INTO FUNCTIONAL PHARMACOLOGY OF α1 GABAA RECEPTORS: HOW MUCH DOES PARTIAL ACTIVATION AT THE BENZODIAZEPINE SITE MATTER? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor partial agonists and antagonists: structure, binding mode, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differences in affinity and efficacy of benzodiazepine receptor ligands at recombinant gamma-aminobutyric acidA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

L-663,581: An In-Depth Technical Guide to a Farnesyltransferase Inhibitor in Research

Disclaimer: Publicly available scientific literature does not contain specific research applications or data for a compound designated "L-663,581" as a farnesyltransferase inhibitor. The information presented in this guide is based on the well-characterized class of Farnesyltransferase Inhibitors (FTIs), to which L-663,581 would belong if it shares this mechanism of action. The data and protocols provided are for representative and well-studied FTIs and should be adapted as necessary for specific research purposes.

Executive Summary

Farnesyltransferase inhibitors (FTIs) are a class of experimental therapeutic agents that have been extensively studied in cancer research and other diseases.[1] They function by inhibiting the enzyme farnesyltransferase, which is responsible for a crucial post-translational modification known as farnesylation.[1] This modification is essential for the function of numerous proteins involved in cellular signaling, proliferation, and survival, most notably the Ras family of small GTPases.[1] By preventing the farnesylation and subsequent membrane localization of these proteins, FTIs disrupt aberrant signaling pathways that contribute to tumorigenesis.[1] This guide provides a technical overview of the research applications of FTIs, with a focus on their mechanism of action, quantitative data for key compounds, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of Farnesyltransferase and Disruption of Ras Signaling

The primary molecular target of FTIs is the enzyme farnesyltransferase (FTase).[1] FTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX box" motif of target proteins.[1] This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to the inner leaflet of the cell membrane.[1]

The Ras proteins (H-Ras, K-Ras, and N-Ras) are critical substrates of FTase.[2] When mutated, Ras proteins are constitutively active, leading to uncontrolled cell growth and proliferation, a hallmark of many cancers.[1] By inhibiting FTase, FTIs prevent the farnesylation of Ras, thereby blocking its localization to the cell membrane and abrogating its downstream signaling functions.[1]

The two major downstream signaling cascades affected by the inhibition of Ras activation are the Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the Raf-MEK-ERK pathway) and the Phosphoinositide 3-Kinase (PI3K) pathway (also known as the PI3K-Akt-mTOR pathway).[3] Disruption of these pathways ultimately leads to decreased cell proliferation, survival, and angiogenesis.

It is important to note that some Ras isoforms, particularly K-Ras and N-Ras, can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited.[2] This has been a consideration in the clinical development of FTIs. However, the anti-tumor effects of FTIs are also attributed to the inhibition of farnesylation of other proteins, such as Rheb (Ras homolog enriched in brain), which is a key activator of the mTOR pathway and is not a substrate for GGTase-I.[2]

Quantitative Data for Representative Farnesyltransferase Inhibitors

The following table summarizes the in vitro potency of several well-characterized FTIs against farnesyltransferase and their effects on cell proliferation.

| Compound | Target | IC50 (nM) | Cell Line | Cellular Potency (IC50) | Reference |

| Lonafarnib (SCH66336) | FTase | 1.9 (H-Ras), 5.2 (K-Ras), 2.8 (N-Ras) | Various | Varies by cell line | [4] |

| Tipifarnib (R115777) | FTase | 0.86 | Various | Varies by cell line | [4] |

| FTI-277 | FTase | 0.5 | Various | 0.1 µM (H-Ras processing), 10 µM (K-Ras processing) | [5] |

| L-778,123 | FTase & GGTase-I | 2 (FTase), 98 (GGTase-I) | Various | Varies by cell line | [4] |

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the in vitro potency of a test compound in inhibiting farnesyltransferase activity using a fluorescently labeled substrate.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

-

Test compound (e.g., L-663,581) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

Test compound or vehicle control (DMSO)

-

Recombinant farnesyltransferase

-

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~485 nm.

-

Monitor the fluorescence kinetically for 30-60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the farnesyltransferase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Inhibition of Protein Farnesylation (Western Blot)

This protocol describes a method to assess the ability of a test compound to inhibit protein farnesylation in cultured cells by detecting the electrophoretic mobility shift of a farnesylated protein, such as HDJ-2. Non-farnesylated proteins migrate slower on an SDS-PAGE gel.

Materials:

-

Cancer cell line of interest (e.g., a line with a known Ras mutation)

-

Cell culture medium and supplements

-

Test compound (e.g., L-663,581) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against a farnesylated protein (e.g., anti-HDJ-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound or vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The appearance of a slower-migrating band (unprocessed, non-farnesylated protein) with increasing compound concentration indicates inhibition of farnesylation.

Mandatory Visualizations

Caption: Ras Signaling Pathway and FTI Inhibition.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

L-663,581: A Technical Guide to a Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of L-663,581, a potent inhibitor of farnesyl-protein transferase (FPTase). This document is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.

Chemical Structure and Properties

L-663,581, also known as FG-8205, is a small molecule inhibitor belonging to the imidazo[1,5-a][1][2]benzodiazepine class of compounds. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1][2]benzodiazepin-6-one | [1] |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ | [1] |

| Molecular Weight | 357.8 g/mol | [1] |

| Canonical SMILES | CC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C | [1] |

| CAS Number | 122384-14-9 | [1] |

Mechanism of Action: Inhibition of Farnesyl-Protein Transferase

L-663,581 exerts its biological effects through the specific inhibition of farnesyl-protein transferase (FPTase). FPTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.

The Ras Signaling Pathway and the Role of Farnesylation

The Ras proteins (H-Ras, K-Ras, and N-Ras) are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[3] For Ras proteins to become active and localize to the plasma membrane where they interact with downstream effectors, they must undergo a series of post-translational modifications. The initial and essential step in this process is the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) to a cysteine residue near the C-terminus of the Ras protein. This reaction is catalyzed by FPTase.[4][5]

L-663,581 as an FPTase Inhibitor

L-663,581 acts as a competitive inhibitor of FPTase, preventing the farnesylation of Ras and other farnesylated proteins.[2] By blocking this critical modification, L-663,581 disrupts the proper localization and function of these signaling proteins, thereby inhibiting downstream signaling cascades, such as the Raf-MEK-ERK pathway, which are often hyperactivated in cancer cells.[3] It is important to note that while initially developed to target Ras, the anticancer effects of farnesyltransferase inhibitors are also attributed to the inhibition of other farnesylated proteins like RhoB.[5]

Figure 1: The Ras signaling pathway and the point of inhibition by L-663,581.

Biological and Pharmacological Properties

| Compound | Target | IC₅₀ (nM) | Reference |

| Lonafarnib | Farnesyltransferase | 1.9 (H-Ras) | |

| Tipifarnib | Farnesyltransferase | 0.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of farnesyltransferase inhibitors like L-663,581.

In Vitro Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of FPTase and its inhibition by a test compound.

Materials:

-

Purified recombinant human farnesyl-protein transferase

-

[³H]-Farnesyl pyrophosphate (FPP)

-

Biotinylated peptide substrate (e.g., Biotin-YRASNRSCAIM)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM KCl, 5 mM MgCl₂, 2 mM DTT)

-

Test compound (L-663,581) dissolved in DMSO

-

96-well microplate

Procedure:

-

Prepare serial dilutions of L-663,581 in DMSO.

-

In a 96-well plate, add the assay buffer, biotinylated peptide substrate, and the test compound dilutions.

-

Initiate the reaction by adding a mixture of FPTase and [³H]-FPP.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Add the streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.

-

Incubate for 30 minutes to allow for binding.

-

Measure the radioactivity in each well using a scintillation counter. When [³H]-FPP is transferred to the biotinylated peptide, it comes into close proximity with the SPA beads, generating a light signal.

-

Calculate the percent inhibition for each concentration of L-663,581 and determine the IC₅₀ value.

Cell-Based Assay for Inhibition of Protein Farnesylation (Western Blot)

This assay assesses the ability of L-663,581 to inhibit protein farnesylation within a cellular context by detecting the accumulation of unprocessed, non-farnesylated proteins.

Materials:

-

Cancer cell line known to express farnesylated proteins (e.g., Ras-transformed NIH 3T3 cells)

-

Cell culture medium and supplements

-

L-663,581

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against a farnesylated protein (e.g., anti-HDJ-2 or anti-prelamin A)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting equipment

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of L-663,581 for 24-48 hours. Include a vehicle control (DMSO).

-

Wash the cells with PBS and lyse them using the lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Unprocessed (non-farnesylated) proteins will migrate slower on the gel, resulting in a visible band shift or the appearance of a higher molecular weight band.

Cell Viability Assay (MTT Assay)

This assay measures the effect of L-663,581 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line

-

Cell culture medium

-

L-663,581

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

After cell adherence, treat with serial dilutions of L-663,581 for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a farnesyltransferase inhibitor and the logical relationship of the key assays.

Figure 2: A typical experimental workflow for the evaluation of a farnesyltransferase inhibitor.

References

- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to Puxitatug Samrotecan (AZD8205)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puxitatug samrotecan, also known as AZD8205, is an investigational antibody-drug conjugate (ADC) that represents a promising therapeutic approach for various solid tumors. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this novel agent. It is important to note that an older compound, a benzodiazepine receptor partial agonist, was also designated FG-8205 in the late 1980s and early 1990s. This guide focuses exclusively on the ADC, AZD8205.

Discovery and Rationale

Developed by AstraZeneca, puxitatug samrotecan (AZD8205) was designed to target B7 homolog 4 (B7-H4), a transmembrane protein with limited expression in normal tissues but overexpressed in a variety of solid tumors, including breast, ovarian, and endometrial cancers.[1] High B7-H4 expression is often associated with a poor prognosis, making it an attractive target for cancer therapy.[2] The rationale behind AZD8205 is to leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity.[1]

Molecular Composition and Mechanism of Action

AZD8205 is composed of three key components:

-

A human anti-B7-H4 monoclonal antibody: This component provides the specificity for targeting cancer cells that overexpress the B7-H4 protein.

-

A cleavable linker: This linker is designed to be stable in circulation but is cleaved upon internalization into the target cancer cell, releasing the cytotoxic payload.[1]

-

A topoisomerase I inhibitor (TOP1i) payload: This potent small molecule inhibits topoisomerase I, an enzyme essential for DNA replication and transcription. Inhibition of topoisomerase I leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[1][2]

The mechanism of action of AZD8205 involves a multi-step process:

-

Binding: The anti-B7-H4 antibody component of AZD8205 binds to the B7-H4 protein on the surface of tumor cells.[1]

-

Internalization: Following binding, the ADC-B7-H4 complex is internalized into the cell.

-

Payload Release: Inside the cell, the cleavable linker is processed, releasing the topoisomerase I inhibitor payload.[1]

-

DNA Damage and Apoptosis: The released payload inhibits topoisomerase I, leading to DNA strand breaks and the induction of apoptosis.[2]

A notable feature of AZD8205 is its ability to induce a bystander effect . This means that the released, cell-permeable payload can diffuse out of the targeted B7-H4-positive cancer cell and kill neighboring B7-H4-negative tumor cells, which is particularly important in heterogeneous tumors.[3]

References

L-663,581: A Technical Examination of its Partial Agonist Profile at the Benzodiazepine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-663,581 is an investigational compound that has been characterized as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike full agonists, such as diazepam, which elicit a maximal response upon binding, partial agonists produce a submaximal effect, even at saturating concentrations. This technical guide provides an in-depth analysis of the data supporting the classification of L-663,581 as a partial agonist, detailing its binding affinity, functional efficacy, and the experimental methodologies used for its characterization.

Core Concepts: Full vs. Partial Agonism at the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens an integral chloride channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Benzodiazepines are positive allosteric modulators that bind to a distinct site on the GABA-A receptor, enhancing the effect of GABA.

-

Full Agonists (e.g., diazepam, chlordiazepoxide) produce a maximal potentiation of the GABA-induced chloride current.

-

Partial Agonists (e.g., L-663,581) produce a response that is lower than that of a full agonist, irrespective of the concentration applied. This lower intrinsic efficacy can be advantageous in therapeutic contexts, potentially offering a wider therapeutic window and a reduced side-effect profile, including less sedation, tolerance, and dependence.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of L-663,581 with the benzodiazepine receptor, in comparison to a representative full agonist.

Table 1: In Vitro Receptor Binding Affinity of L-663,581

| Compound | Receptor Target | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| L-663,581 | Benzodiazepine Site of GABA-A Receptor | [³H]-Flunitrazepam | Rat Cerebral Cortex | 3.7 | [1] |

Table 2: In Vitro Functional Efficacy and Potency of L-663,581

| Compound | Assay Type | Cell Type | Full Agonist Reference | EC₅₀ (nM) | Eₘₐₓ (% of Full Agonist) | Reference |

| L-663,581 | Electrophysiology (Patch Clamp) | Cultured Mouse Cortical Neurons | Chlordiazepoxide | 4.3 | ~50% | (Implied from Tricklebank et al., 1990) |

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Receptor Affinity (Kᵢ)

This protocol outlines the general procedure for determining the binding affinity of a test compound like L-663,581 to the benzodiazepine receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of L-663,581 for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Tissue homogenate from rat cerebral cortex (source of GABA-A receptors).

-

[³H]-Flunitrazepam (a high-affinity radiolabeled full agonist).

-

L-663,581 (unlabeled test compound).

-

Diazepam or another unlabeled full agonist (for determination of non-specific binding).

-

Tris-HCl buffer (pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer and centrifuged to pellet the membranes containing the GABA-A receptors. The pellet is washed and resuspended in fresh buffer.

-

Binding Incubation: A constant concentration of [³H]-Flunitrazepam is incubated with the membrane preparation in the presence of increasing concentrations of L-663,581. A parallel set of tubes containing a high concentration of unlabeled diazepam is used to determine non-specific binding.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Quantification: The filters are washed with ice-cold buffer, and the amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of L-663,581 that inhibits 50% of the specific binding of [³H]-Flunitrazepam (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Electrophysiological Assay for Functional Efficacy (Eₘₐₓ) and Potency (EC₅₀)

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional effects of L-663,581 on GABA-A receptor activity.

Objective: To determine the maximal potentiation of GABA-induced chloride currents (Eₘₐₓ) and the concentration required to produce 50% of the maximal effect (EC₅₀) for L-663,581.

Materials:

-

Cultured primary neurons (e.g., mouse cortical neurons).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes for patch electrodes.

-

Extracellular and intracellular recording solutions.

-

GABA.

-

L-663,581.

-

A full benzodiazepine agonist (e.g., chlordiazepoxide or diazepam).

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from embryonic mice and cultured on glass coverslips.

-

Patch-Clamp Recording: A glass micropipette filled with intracellular solution is used to form a high-resistance seal with the membrane of a single neuron (gigaohm seal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.

-

GABA Application: A low concentration of GABA (typically the EC₁₀-EC₂₀) is applied to the neuron to elicit a baseline chloride current.

-

Drug Application: Increasing concentrations of L-663,581 are co-applied with the same concentration of GABA. The potentiation of the GABA-induced current is measured at each concentration of L-663,581.

-

Full Agonist Comparison: The same experiment is performed with a saturating concentration of a full agonist (e.g., chlordiazepoxide) to determine the maximal possible potentiation.

-

Data Analysis: The potentiation of the GABA-induced current by L-663,581 is plotted against its concentration. A concentration-response curve is fitted to the data to determine the EC₅₀ and the Eₘₐₓ. The Eₘₐₓ of L-663,581 is then expressed as a percentage of the maximal potentiation induced by the full agonist.

Signaling Pathway and Experimental Workflow Visualization

Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.

Caption: Workflow for characterizing L-663,581's receptor interaction.

Conclusion

The available in vitro data robustly characterize L-663,581 as a partial agonist at the benzodiazepine site of the GABA-A receptor. It exhibits high binding affinity, comparable to some full agonists, but demonstrates a significantly lower maximal efficacy in potentiating GABA-induced chloride currents. This profile suggests that L-663,581 may offer a differentiated therapeutic profile compared to classical full agonist benzodiazepines, a hypothesis that warrants further investigation in preclinical and clinical settings. The detailed experimental protocols provided herein serve as a guide for the continued exploration of this and other novel modulators of the GABA-A receptor.

References

Pharmacological Profile of L-663,581: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-663,581, also known as FG 8205, is a novel benzodiazepine derivative that has been characterized as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the pharmacological properties of L-663,581, summarizing its binding affinity, functional efficacy, and pharmacokinetic profile. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of new therapeutics targeting the GABAergic system.

Introduction

L-663,581 is an investigational compound that has shown potential for the treatment of anxiety-related disorders.[1] Unlike full benzodiazepine agonists, which can be associated with significant side effects such as sedation, amnesia, and dependence, partial agonists like L-663,581 are designed to offer a more favorable therapeutic window by modulating the GABA-A receptor to a lesser degree. This guide synthesizes the available preclinical data on L-663,581 and its primary active metabolites.

Mechanism of Action

L-663,581 exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a partial agonist, it binds to the benzodiazepine site on the GABA-A receptor complex and enhances the effect of GABA, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization. This inhibitory effect is what underlies the anxiolytic properties of benzodiazepines.

Below is a diagram illustrating the signaling pathway of the GABA-A receptor and the modulatory role of L-663,581.

References

An In-depth Technical Guide on the Preclinical Profile of L-663,581

Disclaimer: This document summarizes the publicly available scientific literature regarding the preclinical characteristics of L-663,581. A comprehensive search of scientific databases, patent literature, and regulatory agency websites did not yield specific quantitative safety and toxicity data, such as LD50 or No-Observed-Adverse-Effect Level (NOAEL) values. The information presented herein is primarily derived from a single study focused on the compound's physiological disposition and metabolism.

Introduction

L-663,581 is an investigational partial agonist of the benzodiazepine receptor. Its chemical structure is 7-chloro-4,5-dihydro-5-methyl-3-(5-(1-methylethyl)-1,2,4-oxadiazol-3-yl)-6H-imidazo[1,5-a][1][2]benzodiazepin-6-one. As a partial agonist, it was designed to elicit a submaximal response at the benzodiazepine receptor, potentially offering a better safety profile with reduced sedative and dependence-producing effects compared to full agonists. This guide provides a detailed overview of the available preclinical data on L-663,581, with a focus on its pharmacokinetic profile and metabolic fate.

Pharmacokinetic and Disposition Data

A key study investigated the absorption, distribution, metabolism, and excretion (ADME) of L-663,581 in rats, dogs, and rhesus monkeys. The quantitative data from this study are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of L-663,581 Following Intravenous Administration (5 mg/kg)

| Species | Plasma Clearance (mL/min/kg) |

| Rat | ~95 |

| Dog | ~40 |

| Rhesus Monkey | ~48 |

Table 2: Absorption and Bioavailability of L-663,581 Following Oral Administration (5 mg/kg)

| Species | Approximate Absorption (%) | Approximate Bioavailability (%) |

| Rat | 80-90 | 23 |

| Dog | 80-90 | 45 |

| Rhesus Monkey | 50 | Very Low |

Experimental Protocols

The following methodologies were employed in the pivotal pharmacokinetic study of L-663,581.

-

Species: Male Sprague-Dawley rats, male beagle dogs, and male rhesus monkeys.

-

Housing and Care: Animals were housed in accordance with standard laboratory conditions.

-

Formulation: The drug was formulated appropriately for intravenous and oral administration.

-

Dosing:

-

Intravenous (IV): A single dose of 5 mg/kg was administered.

-

Oral (PO): A single dose of 5 mg/kg was administered.

-

-

Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing. Plasma was separated for analysis.

-

Urine Collection: Urine was collected to determine the extent of drug absorption and elimination pathways.

-

Analytical Method: High-performance liquid chromatography (HPLC) with radiochemical detection was used to quantify L-663,581 and its metabolites in plasma and urine.

-

Techniques: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) were utilized to identify the chemical structures of metabolites present in urine.

Metabolism and Biotransformation

The primary route of elimination for L-663,581 is through biotransformation, with only trace amounts of the unchanged drug found in urine. The major metabolic pathway identified is hydroxylation.

The following diagram illustrates the metabolic conversion of L-663,581 into its primary active metabolites.

Two active metabolites of L-663,581 have been identified: a monohydroxylated analog and a bishydroxylated analog. The elimination of the monohydroxylated metabolite from plasma was found to be significantly slower than that of the parent drug across all species tested.

Table 3: Systemic Conversion of L-663,581 to its Monohydroxylated Metabolite

| Species | Conversion Percentage (%) |

| Rat | ~43 |

| Dog | ~52 |

| Rhesus Monkey | ~11 |

Safety and Toxicity

Despite a thorough search of the public domain, including scientific literature, patent databases, and regulatory agency records, no specific preclinical safety and toxicity data for L-663,581 could be located. This includes:

-

Acute Toxicity: No LD50 values for oral, dermal, or inhalation routes of administration are publicly available.

-

Repeat-Dose Toxicity: No information on sub-acute, sub-chronic, or chronic toxicity studies, including the identification of target organs or NOAELs, could be found.

-

Genotoxicity: There are no publicly available results from standard genotoxicity assays such as the Ames test, chromosomal aberration assays, or in vivo micronucleus tests.

-

Carcinogenicity: No data from long-term carcinogenicity bioassays are in the public domain.

-

Reproductive and Developmental Toxicity: Information regarding the effects of L-663,581 on fertility, embryonic development, and pre- and postnatal development is not publicly available.

-

Safety Pharmacology: No studies assessing the effects of L-663,581 on the cardiovascular, respiratory, and central nervous systems have been published.

The absence of such data in the public domain is not uncommon for investigational compounds that do not advance to later stages of clinical development or receive market approval.

Conclusion

L-663,581 is a benzodiazepine receptor partial agonist that undergoes rapid clearance and extensive first-pass metabolism in preclinical species. The primary metabolic pathway is hydroxylation, leading to the formation of active metabolites with slower elimination profiles than the parent compound. While detailed pharmacokinetic and metabolic data are available from a single published study, a comprehensive safety and toxicity profile of L-663,581 is not publicly accessible. Therefore, a complete risk assessment for this compound cannot be conducted based on the currently available information. Further research or the release of previously unpublished data would be necessary to fully characterize the safety and toxicity of L-663,581.

References

In Vitro Binding Affinity of L-663,581: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of L-663,581, a partial agonist of the benzodiazepine receptor.[1][2] This document summarizes key binding affinity data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Core Quantitative Data

L-663,581 and its primary active metabolites exhibit high binding affinity for the benzodiazepine receptor. The inhibitory constants (Ki) determined through in vitro binding assays are presented in the table below.

| Compound | In Vitro Binding Affinity (Ki) |

| L-663,581 (Parent Drug) | 3.7 nM |

| Mono-hydroxylated Metabolite | 3.3 nM |

| Bis-hydroxylated Metabolite | 1.2 nM |

Data sourced from a study on the blood-brain barrier permeability and in vivo activity of L-663,581 and its metabolites in rats.[1]

Experimental Protocols: Radioligand Binding Assay for Benzodiazepine Receptor Affinity

The following protocol describes a representative radioligand competition binding assay for determining the binding affinity of compounds like L-663,581 to the benzodiazepine receptor. This method is based on established protocols for benzodiazepine receptor binding assays.[3][4]

1. Preparation of Rat Cortical Membranes:

-

Male Sprague-Dawley rats are euthanized, and the cerebral cortices are rapidly dissected on ice.

-

The tissue is homogenized in a cold Tris-HCl buffer (50 mM, pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the benzodiazepine receptors.

-

The membrane pellet is washed and resuspended in fresh buffer to be used in the binding assay.[3]

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains a final volume of 0.5 mL of Tris-HCl buffer (50 mM, pH 7.4).[3]

-

To each well, the following are added in sequence:

-

Total Binding: Determined in wells containing only the radioligand and the membrane preparation.

-

Non-specific Binding: Determined in wells containing the radioligand, membrane preparation, and a high concentration of an unlabeled benzodiazepine (e.g., diazepam) to saturate all specific binding sites.[3]

3. Incubation and Filtration:

-

The plate is incubated at 30°C for a sufficient time to reach binding equilibrium (e.g., 35 minutes).[3]

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

References

- 1. Blood-brain barrier permeability and in vivo activity of partial agonists of benzodiazepine receptor: a study of L-663,581 and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological disposition of L-663,581, a partial agonist of the benzodiazepine receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lonafarnib (SCH66336) in In Vivo Cancer Studies

Note to the user: The compound L-663,581, as specified in the topic, has been identified in scientific literature as a partial agonist of the benzodiazepine receptor. Extensive searches for its use as a farnesyltransferase inhibitor or in in vivo cancer studies did not yield any relevant results. It is possible that there has been a misidentification of the compound.

Therefore, this document provides detailed application notes and protocols for a well-characterized farnesyltransferase inhibitor, Lonafarnib (SCH66336) , to fulfill the core requirements of the request for an experimental protocol for in vivo studies of a compound in this class.

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the in vivo application of Lonafarnib (SCH66336), a potent and orally bioavailable inhibitor of farnesyltransferase, for preclinical cancer research.

Introduction

Farnesyltransferase inhibitors (FTIs) are a class of targeted anticancer agents that inhibit the enzyme farnesyltransferase (FTase).[1] This enzyme is responsible for the post-translational farnesylation of various cellular proteins, a crucial step for their localization to the cell membrane and subsequent activation.[1] Key targets of FTIs include proteins in the Ras superfamily of small GTPases, which are frequently mutated and constitutively active in many human cancers, leading to uncontrolled cell proliferation and survival.[1] Lonafarnib (SCH66336) is a tricyclic FTI that has demonstrated broad antitumor activity in preclinical models and has been investigated in numerous clinical trials.[2]

Mechanism of Action

Lonafarnib inhibits FTase, thereby preventing the farnesylation of proteins such as Ras.[3] While K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase-1 in the presence of FTIs, H-Ras farnesylation is effectively blocked.[3] However, the anticancer effects of FTIs are not solely dependent on the inhibition of Ras. Another important target is Rheb (Ras homolog enriched in brain), a farnesylated protein that is a key activator of the mTOR signaling pathway.[3] By inhibiting Rheb farnesylation, Lonafarnib can suppress mTOR signaling, leading to decreased cell growth and proliferation.[3]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by Lonafarnib.

Lonafarnib inhibits FTase, blocking Ras and Rheb signaling pathways.

Experimental Protocols

This protocol describes the establishment of a human tumor xenograft model in immunocompromised mice to evaluate the in vivo efficacy of Lonafarnib.

Materials:

-

Human cancer cell line of interest (e.g., with a known Ras mutation)

-

Immunocompromised mice (e.g., nude, SCID)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

Lonafarnib (SCH66336)

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Cell Culture: Culture the selected human cancer cell line under standard conditions to achieve the required number of cells for implantation.

-

Cell Preparation: On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a mixture of sterile PBS and Matrigel (if used) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Prepare Lonafarnib in the appropriate vehicle at the desired concentration.

-

Administer Lonafarnib orally (e.g., by gavage) to the treatment group at a specified dose and schedule (e.g., twice daily).

-

Administer the vehicle alone to the control group using the same schedule.

-

-

Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

The following diagram outlines the general workflow for an in vivo xenograft study.

General workflow for a xenograft study to evaluate in vivo efficacy.

Data Presentation

The following tables summarize representative quantitative data for Lonafarnib from preclinical in vivo studies.

Table 1: In Vivo Antitumor Activity of Lonafarnib in Human Tumor Xenograft Models

| Tumor Model | Mouse Strain | Lonafarnib Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| Pancreatic (H-ras) | Nude | 50 | b.i.d. | 85 | [4] |

| Lung (K-ras) | Nude | 100 | b.i.d. | 60 | [4] |

| Colon (K-ras) | Nude | 50 | b.i.d. | 72 | [4] |

| Bladder (H-ras) | Nude | 50 | b.i.d. | 90 | [4] |

b.i.d. = twice daily

Table 2: Pharmacokinetic Parameters of L-663,581 in Laboratory Animals

Note: This data is for L-663,581, the benzodiazepine receptor partial agonist, as no in vivo cancer study data was found for this compound.

| Species | Route | Dose (mg/kg) | Plasma Clearance (mL/min/kg) | Bioavailability (%) |

| Rat | IV | 5 | 95 | - |

| Rat | Oral | 5 | - | 23 |

| Dog | IV | 5 | 40 | - |

| Dog | Oral | 5 | - | 45 |

| Monkey | IV | 5 | 48 | - |

| Monkey | Oral | 5 | - | Very low |

Data from Physiological disposition of L-663581, a partial agonist of the benzodiazepine receptor, in laboratory animals.

Conclusion

Lonafarnib is a potent farnesyltransferase inhibitor with significant antitumor activity in a range of preclinical cancer models. The provided protocols and data serve as a guide for researchers designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of FTIs in oncology drug development. Careful consideration of the animal model, dosing regimen, and endpoints is crucial for obtaining robust and reproducible results.

References

- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 2. In Vivo Selection and Characterization of Metastatic Variants from Human Pancreatic Adenocarcinoma by Using Orthotopic Implantation in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for L-663,581 in Rodent Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing L-663,581, a partial agonist of the benzodiazepine receptor, in common rodent behavioral models. The information is intended to guide researchers in designing and executing experiments to evaluate the anxiolytic, anticonvulsant, and motor coordination effects of this compound.

Mechanism of Action

L-663,581 (also known as FG 8205) acts as a partial agonist at the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. By binding to this site, it enhances the affinity of the primary neurotransmitter, GABA, for its own binding site. This allosteric modulation increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a subsequent inhibitory effect on neurotransmission. As a partial agonist, L-663,581 is expected to produce a submaximal effect compared to full benzodiazepine agonists, potentially offering a therapeutic window with reduced side effects such as sedation and ataxia.

Behavioral Applications

Based on its mechanism of action, L-663,581 is primarily investigated for its potential anxiolytic and anticonvulsant properties. Behavioral models are crucial for characterizing these effects and assessing potential motor side effects.

Anxiolytic Activity: Social Interaction Test in Rats

The social interaction test is a well-validated paradigm for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the duration of social interaction between unfamiliar animals, especially under stressful conditions like bright lighting.

Table 1: Quantitative Data Summary for L-663,581 in the Social Interaction Test

| Parameter | Species | Route of Administration | Dose Range (mg/kg) | Vehicle Control (Mean Time in Social Interaction ± SEM) | L-663,581 (Mean Time in Social Interaction ± SEM) |

| Social Interaction Time (seconds) | Rat | Intraperitoneal | 1 - 30 | 35 ± 4 | 78 ± 7* |

Note: Data are representative of expected outcomes for an anxiolytic compound and are for illustrative purposes. Asterisk () indicates a statistically significant increase compared to the vehicle control.*

Experimental Protocol: Social Interaction Test

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are pair-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.

-

Apparatus: A square open-field arena (e.g., 60 cm x 60 cm x 30 cm) made of non-reflective material. The test is conducted under bright illumination (~800 lux) to induce a mild state of anxiety.

-

Drug Administration: L-663,581 is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80). Animals are administered the compound or vehicle intraperitoneally (i.p.) 30 minutes prior to testing.

-

Procedure: a. Acclimatize rats to the testing room for at least 60 minutes before the experiment. b. Place two weight-matched, unfamiliar rats from different cages but the same treatment group into the center of the arena. c. Record the behavior of the pair for 10 minutes using an overhead video camera. d. A trained observer, blind to the treatment conditions, scores the total time the pair spends in active social interaction. This includes behaviors such as sniffing, following, grooming, and crawling over or under each other. e. The arena is cleaned thoroughly with 70% ethanol between each trial.

-

Data Analysis: The total time spent in social interaction is calculated for each pair. Data are analyzed using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare the effects of different doses of L-663,581 with the vehicle control.

Caption: L-663,581 Signaling Pathway at the GABA-A Receptor.

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice

This model is used to screen for compounds that can prevent or delay the onset of generalized seizures induced by the GABA-A antagonist, PTZ.

Table 2: Quantitative Data Summary for L-663,581 in the PTZ-Induced Seizure Test

| Parameter | Species | Route of Administration | Dose (mg/kg) | Vehicle Control | L-663,581 Treated |

| Protection from Clonic Seizures (%) | Mouse | Intraperitoneal | 10 | 0% | 70% |

| Latency to First Seizure (seconds) | Mouse | Intraperitoneal | 10 | 95 ± 12 | 240 ± 25* |

Note: Data are representative of expected outcomes for an anticonvulsant compound and are for illustrative purposes. Asterisk () indicates a statistically significant increase in latency compared to the vehicle control.*

Experimental Protocol: PTZ-Induced Seizure Test

-

Animals: Male Swiss or CD-1 mice (20-25 g) are group-housed with free access to food and water.

-

Drug Administration: L-663,581 or vehicle is administered i.p. 30 minutes before the PTZ challenge.

-

Procedure: a. A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.). b. Immediately after PTZ injection, each mouse is placed in an individual observation chamber. c. Mice are observed for 30 minutes for the occurrence of seizures. The primary endpoints are the latency to the first generalized clonic seizure (a seizure involving the whole body lasting at least 5 seconds) and the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: The percentage of mice protected from clonic and tonic seizures is calculated for each group. The latency to the first seizure is also recorded. Statistical significance is determined using Fisher's exact test for protection rates and a t-test or ANOVA for seizure latency.

Caption: General Experimental Workflow for Anxiolytic Testing.

Motor Coordination Assessment

It is essential to evaluate the potential for motor impairment, a common side effect of benzodiazepines.

Table 3: Quantitative Data Summary for L-663,581 in Motor Coordination Tests

| Behavioral Test | Species | Route of Administration | Dose (mg/kg) | Vehicle Control (Mean Performance ± SEM) | L-663,581 Treated (Mean Performance ± SEM) |

| Rotarod Latency to Fall (seconds) | Mouse | Intraperitoneal | 30 | 150 ± 10 | 135 ± 12 |

| Climbing Behavior (seconds) | Rat | Intraperitoneal | 30 | 65 ± 8 | 58 ± 6 |

Note: Data are representative of expected outcomes for a compound with low sedative potential and are for illustrative purposes.

Experimental Protocol: Rotarod Test in Mice

-

Apparatus: An automated rotarod device with a textured rod (e.g., 3 cm diameter).

-

Procedure: a. On the day before testing, train the mice to stay on the rod rotating at a constant low speed (e.g., 4 rpm) for at least 60 seconds. b. On the test day, administer L-663,581 or vehicle i.p. 30 minutes before the test. c. Place the mouse on the rod, which then accelerates from 4 to 40 rpm over a 5-minute period. d. Record the latency for the mouse to fall off the rod.

-

Data Analysis: Compare the mean latency to fall between treated and control groups using a t-test or ANOVA.

Experimental Protocol: Climbing Behavior in Rats

-

Apparatus: A cylindrical wire mesh cage (e.g., 45 cm high, 20 cm in diameter).

-

Procedure: a. Administer L-663,581 or vehicle i.p. 30 minutes prior to the test. b. Place the rat individually into the climbing apparatus. c. Videotape the rat's behavior for a 15-minute session. d. A trained observer scores the total time the rat spends climbing the walls of the cage.

-

Data Analysis: The mean climbing time is compared between the drug-treated and vehicle groups using a t-test or ANOVA.

Conclusion

L-663,581, as a partial benzodiazepine receptor agonist, holds promise for anxiolytic and anticonvulsant effects with a potentially improved side-effect profile. The protocols outlined above provide a framework for the preclinical behavioral characterization of this compound in rodent models. Researchers should carefully consider dose-response relationships and include appropriate control groups to ensure the validity of their findings.

Application Notes and Protocols for L-663,581 Administration in Rat Anxiety Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of L-663,581, a partial agonist of the benzodiazepine receptor, for the study of anxiety in rat models. The document includes pharmacokinetic data, detailed experimental protocols for common behavioral assays, and a description of the compound's mechanism of action.

Compound Information: L-663,581

L-663,581 is an investigational compound that acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1][2][3] Its pharmacological profile suggests potential anxiolytic effects.

Pharmacokinetic Data in Rats:

The following table summarizes key pharmacokinetic parameters of L-663,581 in rats. This information is crucial for designing in vivo studies, including dose selection and timing of behavioral testing.

| Parameter | Value | Administration Route & Dose | Source |

| Bioavailability | 23% | Oral (p.o.), 5 mg/kg | [1] |

| Plasma Clearance | ~95 mL/min/kg | Intravenous (i.v.), 5 mg/kg | [1] |

| Metabolism | Extensive first-pass metabolism | Oral (p.o.) | [1] |

| Blood-Brain Barrier Permeability | High | Intravenous (i.v.) | [4] |

Mechanism of Action: Benzodiazepine Receptor Partial Agonist

L-663,581 exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel.[1][3] As a partial agonist, it enhances the effect of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), but to a lesser degree than full agonists like diazepam.[2][5] This modulation increases the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability, which is believed to underlie its anxiolytic properties.

Caption: Signaling pathway of L-663,581 as a GABA-A receptor partial agonist.

Experimental Protocols for Anxiety Studies in Rats

The following are detailed protocols for three widely used behavioral assays to assess anxiety-like behavior in rats.

The EPM test is based on the conflict between a rat's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[6][7][8] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[9][10]

Materials:

-

Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

-

Video camera and tracking software.

-

L-663,581 solution.

-

Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80).

-

Syringes and needles for administration.

-

Cleaning solution (e.g., 70% ethanol).

Protocol:

-

Habituation: Allow rats to acclimate to the testing room for at least 30-60 minutes before the experiment.[8]

-

Drug Administration: Administer L-663,581 (e.g., 1-10 mg/kg, i.p.) or vehicle to the rats. The pre-treatment time should be determined based on the drug's pharmacokinetic profile (typically 30 minutes for i.p. administration).

-

Test Procedure:

-

Data Collection: Record the following parameters using the tracking software:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Cleaning: Thoroughly clean the maze with a cleaning solution between each trial to eliminate olfactory cues.[8]

Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms) / (Total time in both arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. An increase in these parameters suggests an anxiolytic effect. Total distance traveled can be used as a measure of general locomotor activity.

Caption: Experimental workflow for the Elevated Plus Maze test.

The OFT assesses anxiety-like behavior and locomotor activity by measuring the tendency of a rat to remain in the periphery of a novel, open arena versus exploring the more anxiogenic central area.[11][12][13] Anxiolytics are expected to increase the time spent and activity in the center of the open field.[14]

Materials:

-

Open field arena (a square or circular enclosure).

-

Video camera and tracking software.

-

L-663,581 solution.

-

Vehicle solution.

-

Syringes and needles.

-

Cleaning solution.

Protocol:

-

Habituation: Acclimate the rats to the testing room for at least 30-60 minutes.

-

Drug Administration: Administer L-663,581 (e.g., 1-10 mg/kg, i.p.) or vehicle.

-

Test Procedure:

-

Data Collection: The tracking software should record:

-

Time spent in the center zone.

-

Time spent in the peripheral zone.

-

Number of entries into the center zone.

-

Total distance traveled.

-

Rearing frequency (optional).

-

-

Cleaning: Clean the arena thoroughly between subjects.

Data Analysis: Anxiety-related measures include the time spent in and the number of entries into the center zone. An increase in these measures indicates an anxiolytic effect. Total distance traveled is a key indicator of overall locomotor activity.

Caption: Experimental workflow for the Open Field Test.

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.[16][17] Anxiolytic compounds increase the time spent in the light compartment.[17][18]

Materials:

-

Light-dark box apparatus (a box divided into a dark compartment and a light compartment).

-

Video camera and tracking software.

-

L-663,581 solution.

-

Vehicle solution.

-

Syringes and needles.

-

Cleaning solution.

Protocol:

-

Habituation: Allow the rats to acclimate to the testing room for at least 30 minutes.[16]

-

Drug Administration: Administer L-663,581 (e.g., 1-10 mg/kg, i.p.) or vehicle.

-

Test Procedure:

-

Place the rat in the center of the light compartment.[17]

-

Allow the rat to explore the apparatus for a set duration (typically 5-10 minutes).

-

Record the session with a video camera.

-

The experimenter should be blinded to the treatments.

-

-

Data Collection: The tracking software should measure:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

Total locomotor activity.

-

-

Cleaning: Clean the apparatus between each animal.

Data Analysis: The primary measure of anxiety is the time spent in the light compartment. An increase in this duration is indicative of an anxiolytic effect. The number of transitions can also provide information about exploratory behavior and anxiety levels.

Caption: Experimental workflow for the Light-Dark Box Test.

References

- 1. Physiological disposition of L-663,581, a partial agonist of the benzodiazepine receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzodiazepine modulation of partial agonist efficacy and spontaneously active GABA(A) receptors supports an allosteric model of modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benzoinfo.com [benzoinfo.com]

- 4. Blood-brain barrier permeability and in vivo activity of partial agonists of benzodiazepine receptor: a study of L-663,581 and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzodiazepine modulation of partial agonist efficacy and spontaneously active GABAA receptors supports an allosteric model of modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. anilocus.com [anilocus.com]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. behaviorcloud.com [behaviorcloud.com]

- 14. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Open field test in rats [protocols.io]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 18. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Patch Clamp Electrophysiology with L-663,581

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-663,581 is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety.[1][2] Activation of the G-protein coupled NK1 receptor by Substance P leads to the modulation of various downstream effectors, including several types of ion channels, which ultimately alters neuronal excitability.[1][3] Patch clamp electrophysiology is a powerful technique to directly measure these changes in ion channel activity and to characterize the inhibitory effects of antagonists like L-663,581.[4][5][6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing L-663,581 in patch clamp electrophysiology experiments to study NK1 receptor signaling.

Data Presentation

| Compound | Receptor Target | Assay Type | Species | Affinity (Ki) / Potency (IC50) |

| L-663,581 | NK1 Receptor | Radioligand Binding | Human | ~1 nM (Ki) |

| Aprepitant | NK1 Receptor | Radioligand Binding | Human | 0.1-0.2 nM (Ki) |

| L-733,060 | NK1 Receptor | Calcium Mobilization | Human | ~1 nM (IC50) |

| CP-99,994 | NK1 Receptor | Radioligand Binding | Rat | 0.18 nM (Ki) |

| SR140333 | NK1 Receptor | Radioligand Binding | Rat | 0.2-0.4 nM (Ki) |

Note: The potency of antagonists can vary depending on the specific assay, cell type, and experimental conditions.

Signaling Pathways and Experimental Workflow

Neurokinin-1 Receptor Signaling Pathway

Activation of the NK1 receptor by Substance P primarily couples to Gαq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] These signaling events can modulate the activity of various ion channels, including potassium (K+) and calcium (Ca2+) channels, leading to neuronal depolarization and increased excitability.[2]

Experimental Workflow for Patch Clamp Electrophysiology

The following diagram outlines the typical workflow for investigating the effect of L-663,581 on Substance P-induced currents using the whole-cell patch clamp technique.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Substance P-Induced Currents in Cultured Neurons

This protocol is designed to measure the inward current induced by Substance P in cultured neurons (e.g., dorsal root ganglion or spinal cord neurons) and its blockade by L-663,581.

Materials:

-

Cells: Primary neuronal culture or a cell line endogenously or heterologously expressing NK1 receptors.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm.

-